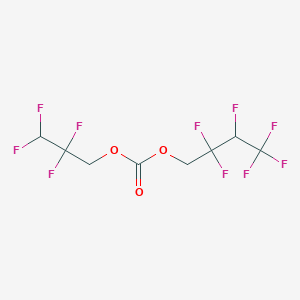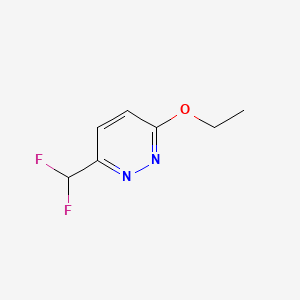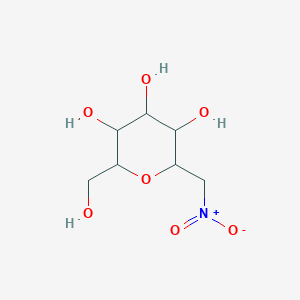![molecular formula C72H64N4O16Rh2 B12077730 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound It features a rhodium ion coordinated with a ligand derived from isoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the coordination of rhodium with the ligand. The ligand can be synthesized through a multi-step organic synthesis process, starting from commercially available precursors. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can revert the rhodium to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the isoquinoline-derived ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a rhodium(III) complex, while reduction could produce a rhodium(I) complex. Substitution reactions result in new rhodium complexes with different ligands.
科学的研究の応用
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use in drug delivery systems, where the rhodium complex can facilitate the transport of therapeutic agents.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) involves its interaction with molecular targets through coordination chemistry. The rhodium center can form bonds with various substrates, facilitating chemical transformations. In biological systems, the compound can interact with DNA or proteins, potentially disrupting cellular processes and leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-benzoic acid
- 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid
Uniqueness
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is unique due to the presence of the rhodium ion, which imparts distinct catalytic and electronic properties. Compared to similar compounds without the metal center, it exhibits enhanced reactivity and potential for diverse applications in catalysis and materials science.
特性
分子式 |
C72H64N4O16Rh2 |
|---|---|
分子量 |
1447.1 g/mol |
IUPAC名 |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;;/h4*4-9,14H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
InChIキー |
AXSCZKAJIQMFGF-UHFFFAOYSA-J |
正規SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


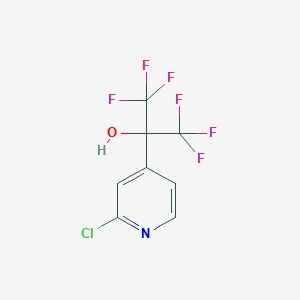
amine](/img/structure/B12077658.png)
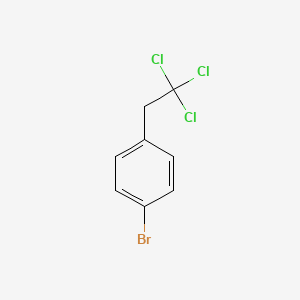

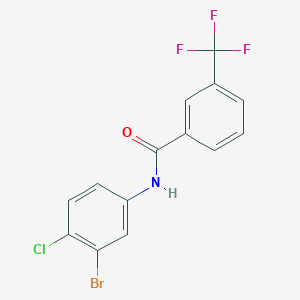
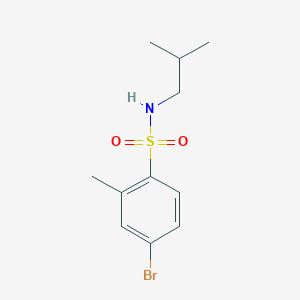
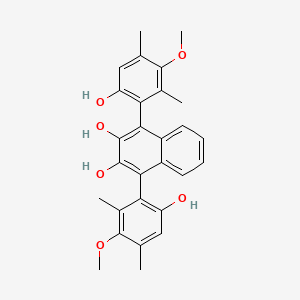

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)
